molecular formula C21H31N3O2 B4556821 N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine

N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine

Cat. No.: B4556821
M. Wt: 357.5 g/mol
InChI Key: GISXODMCMOHVDZ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine is a useful research compound. Its molecular formula is C21H31N3O2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.24162724 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Characterization and Detection

Analytical techniques have been developed to characterize and detect substances structurally related to N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine, focusing on their presence in biological matrices. Studies have detailed methods such as gas chromatography, mass spectrometry, and liquid chromatography for identifying these compounds in blood, urine, and other biological samples. This research is crucial for forensic and clinical toxicology, providing robust, accurate, and precise analysis methods for novel psychoactive substances (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013; Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A., 2014).

Pharmacological and Toxicological Analysis

Research into the pharmacological effects and potential toxicological implications of compounds structurally similar to this compound is critical. Studies have focused on their interaction with serotonin receptors, indicating their potential for modulating neurotransmitter systems. These findings are significant for understanding the mechanistic basis of their effects and for guiding therapeutic applications (Russell, M. G., Baker, R., Barden, L., Beer, M., Bristow, L., Broughton, H., Knowles, M., Mcallister, G., Patel, S., & Castro, J. L., 2001).

Design and Synthesis for Chemotherapeutic Applications

The design and synthesis of novel derivatives, including those related to the compound , have been explored for their chemotherapeutic potential. Research has evaluated these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are foundational for developing new medications targeting various diseases, highlighting the versatility and importance of these chemical structures in medicinal chemistry (Faheem, M., 2018).

Antimicrobial and Anti-inflammatory Agents

Several studies have synthesized and evaluated derivatives for their antimicrobial and anti-inflammatory properties. These investigations contribute to the search for new therapeutic agents, offering insights into the structural requirements for biological activity and potential clinical applications (Kaya, B., Hussin, Weiam, Yurttaş, L., Turan-Zitouni, G., Karaca Gençer, Hülya, Baysal, Merve, Karaduman, A., & Kaplancıklı, Z., 2017).

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-16(2)24(13-14-25-4)15-19-22-20(23-26-19)21(11-5-6-12-21)18-9-7-17(3)8-10-18/h7-10,16H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXODMCMOHVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN(CCOC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Reactant of Route 4
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.